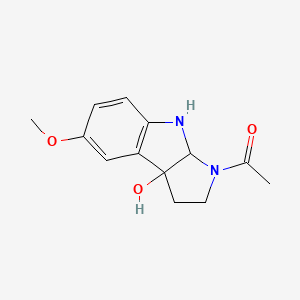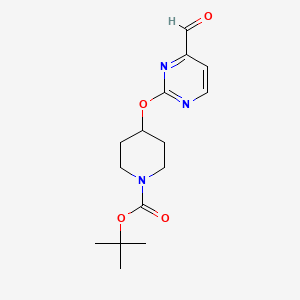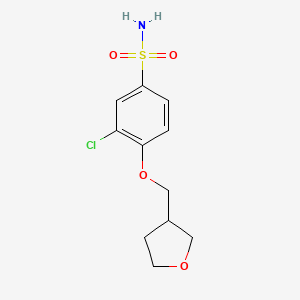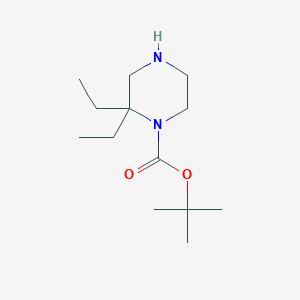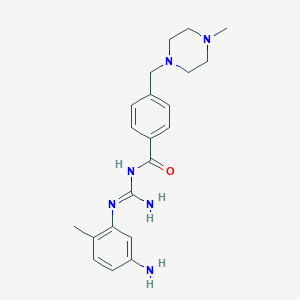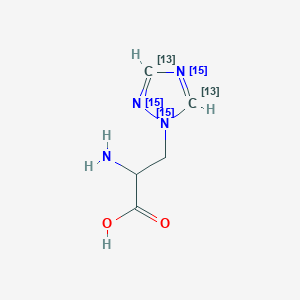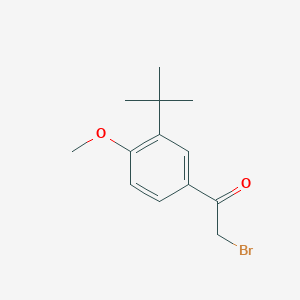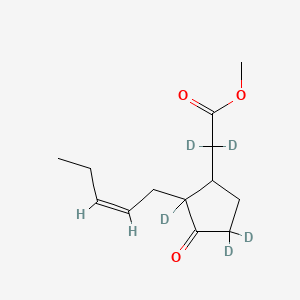
Methyl Jasmonate-d5 (2,4,4-d3; acetyl-2,2-d2) (mixture of diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl Jasmonate-d5 (2,4,4-d3; acetyl-2,2-d2) (mixture of diastereomers) is a deuterated form of Methyl Jasmonate, a compound known for its role in plant defense mechanisms and growth regulation. The deuterated version is used in scientific research to study metabolic pathways and mechanisms due to its stability and traceability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Jasmonate-d5 involves the incorporation of deuterium atoms into the Methyl Jasmonate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Methyl Jasmonate-d5 requires large-scale synthesis techniques. This often involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The process may include multiple steps of purification and quality control to meet the standards required for research applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl Jasmonate-d5 undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Methyl Jasmonate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.
Biology: Helps in studying plant defense mechanisms and growth regulation.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Used in the development of fragrances and flavors due to its stability and unique properties.
Mecanismo De Acción
The mechanism of action of Methyl Jasmonate-d5 involves its interaction with specific molecular targets and pathways. In plants, it binds to jasmonate receptors, triggering a cascade of signaling events that lead to defense responses and growth regulation. The deuterated form allows for precise tracking and study of these pathways in research settings.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Jasmonate: The non-deuterated form, widely studied for its biological activities.
Jasmonic Acid: A related compound with similar biological functions.
Deuterated Analogues: Other deuterated compounds used in similar research applications.
Uniqueness
Methyl Jasmonate-d5 stands out due to its stable isotope labeling, which provides enhanced stability and traceability in research studies. This makes it a valuable tool for studying complex biological and chemical processes with high precision.
Propiedades
Fórmula molecular |
C13H20O3 |
|---|---|
Peso molecular |
229.33 g/mol |
Nombre IUPAC |
methyl 2,2-dideuterio-2-[2,4,4-trideuterio-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/i8D2,9D2,11D |
Clave InChI |
GEWDNTWNSAZUDX-BLGHEQHMSA-N |
SMILES isomérico |
[2H]C1(CC(C(C1=O)([2H])C/C=C\CC)C([2H])([2H])C(=O)OC)[2H] |
SMILES canónico |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


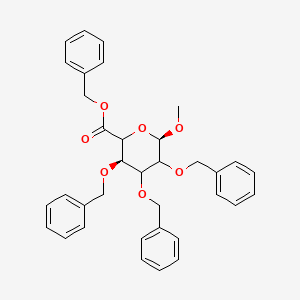
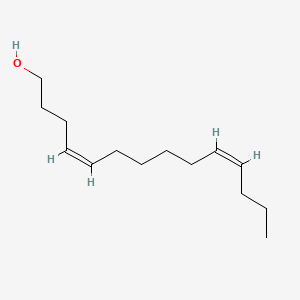
![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)
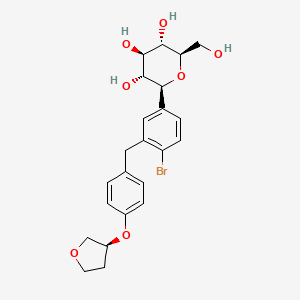
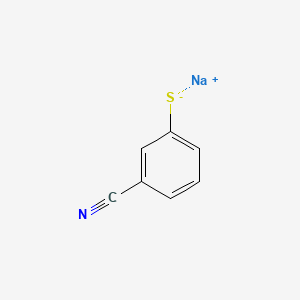
![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
